

function of lysyl hydroxylase 3 in galactosylhydroxylysine formation

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Function of Lysyl Hydroxylase 3 in **Galactosylhydroxylysine** Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl hydroxylase 3 (LH3), encoded by the PLOD3 gene, is a critical multifunctional enzyme in the post-translational modification of collagen and other proteins containing collagenous domains. While possessing lysyl hydroxylase (LH), hydroxylysyl galactosyltransferase (GT), and galactosylhydroxylysyl glucosyltransferase (GGT) activities in vitro, its predominant and non-redundant role in the glycosylation pathway is the glucosylation of galactosylhydroxylysine (G-Hyl) to form glucosylgalactosylhydroxylysine (GG-Hyl). This terminal modification is essential for the proper structure, cross-linking, and function of collagen, with deficiencies leading to severe connective tissue disorders. This guide details the precise function of LH3, clarifies its role relative to other collagen glycosyltransferases, presents quantitative data on its activity, outlines key experimental protocols for its study, and illustrates the regulatory pathways that control its expression.

Introduction to Collagen Glycosylation

The stability and function of collagen fibrils, the most abundant structural proteins in the extracellular matrix (ECM), depend on a series of post-translational modifications (PTMs). Among the most crucial are the hydroxylation of lysine residues to form hydroxylysine (Hyl) and



the subsequent O-linked glycosylation of these Hyl residues. This glycosylation occurs in a two-step sequential process, resulting in two specific carbohydrate units: **galactosylhydroxylysine** (G-Hyl) and glucosyl**galactosylhydroxylysine** (GG-Hyl). These modifications play vital roles in controlling collagen fibrillogenesis, the formation of stable intermolecular cross-links, and matrix mineralization.[1] Dysregulation of this pathway is implicated in fibrosis, cancer metastasis, and genetic disorders like Ehlers-Danlos syndrome.[2][3]

LH3: A Multifunctional Enzyme with a Specialized Role

LH3 is a homodimeric enzyme located primarily in the endoplasmic reticulum (ER), though it is also secreted and active in the extracellular space.[4][5] It is unique among the three lysyl hydroxylase isoforms (LH1, LH2, LH3) for possessing three distinct catalytic activities in one polypeptide chain.[5][6]

- Lysyl Hydroxylase (LH) Activity: Catalyzes the formation of hydroxylysine from lysine residues in -Xaa-Lys-Gly- sequences. This activity is redundant with LH1 and LH2.[6]
- Hydroxylysyl Galactosyltransferase (GT) Activity: Catalyzes the transfer of galactose from UDP-galactose to hydroxylysine, forming G-Hyl. While LH3 demonstrates this activity in vitro[7][8], recent evidence strongly indicates that this step is primarily and more efficiently catalyzed by dedicated enzymes, namely GLT25D1 (COLGALT1) and GLT25D2 (COLGALT2).[1][4][9] Knockdown of GLT25D1, not LH3, leads to a dramatic reduction in both G-Hyl and GG-Hyl.[9]
- Galactosylhydroxylysyl Glucosyltransferase (GGT) Activity: Catalyzes the terminal transfer of glucose from UDP-glucose to G-Hyl to form GG-Hyl.[5][10] This is considered the major, non-redundant glycosylation function of LH3.[10][11] Inactivation of LH3's GGT function leads to an accumulation of G-Hyl and a significant decrease in GG-Hyl, profoundly impacting collagen fibril structure and function.[3][10]

Therefore, LH3's critical function is not in the formation of **galactosylhydroxylysine**, but in its subsequent glucosylation.

Quantitative Data and Enzymatic Parameters



The enzymatic efficiency and the impact of LH3 on collagen glycosylation have been quantified in several studies.

Table 1: Michaelis-Menten Constants (KM) for Human LH3 Substrates

This table summarizes the substrate affinity for the different enzymatic activities of LH3. Data sourced from UniProt (P58334).[6]

Substrate	Associated Activity	KM Value
2-oxoglutarate	Lysyl Hydroxylase	100 μΜ
UDP-galactose	Galactosyltransferase	35 μΜ
UDP-glucose	Glucosyltransferase	17 μΜ

Table 2: Impact of Glycosyltransferase Suppression on Hydroxylysine Modification in Type I Collagen

This table illustrates the relative changes in glycosylation states upon suppression of either LH3 or GLT25D1 in osteoblastic cells, highlighting their distinct roles.

Condition	Gene Suppressed	Free Hyl Level	G-Hyl Level	GG-Hyl Level	Citation
Control	None	Baseline	Baseline	Baseline	[9][10]
LH3 Knockdown	PLOD3	Unchanged	Increased	Significantly Decreased	[10][11]
GLT25D1 Knockdown	COLGALT1	Increased	Decreased (~50-75%)	Decreased (~50-75%)	[9]

Signaling Pathways and Experimental Workflows Biochemical Pathway of Hydroxylysine Glycosylation

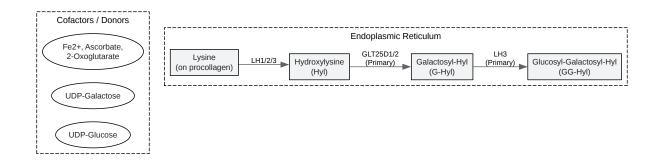


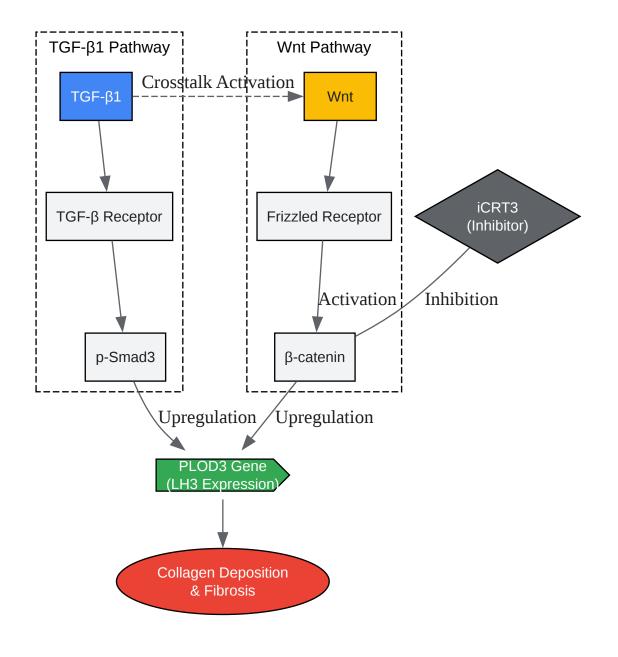




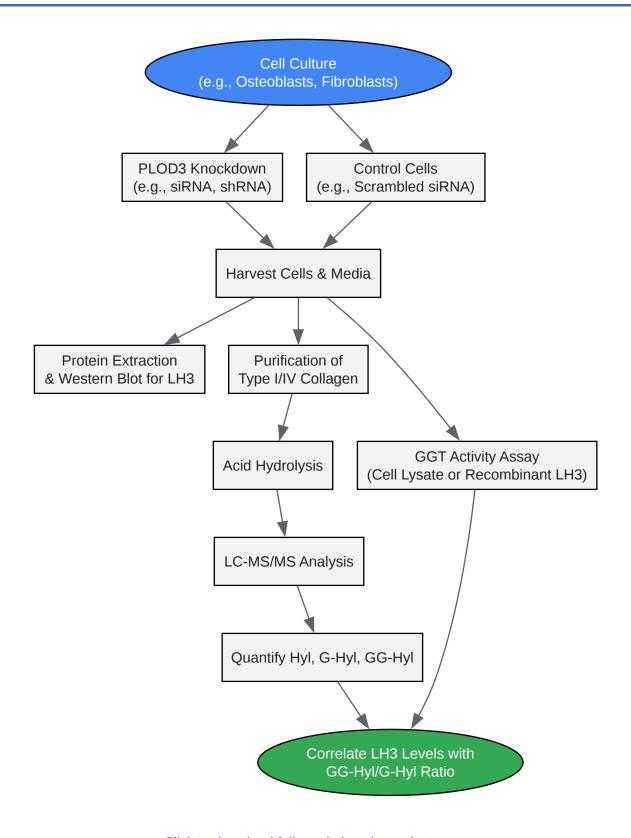
The sequential modification of lysine residues on procollagen chains involves three key enzymes. LH1/2/3 first hydroxylate lysine. GLT25D1/2 then adds a galactose moiety, and finally, LH3 adds the terminal glucose.











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- To cite this document: BenchChem. [function of lysyl hydroxylase 3 in galactosylhydroxylysine formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674396#function-of-lysyl-hydroxylase-3-in-galactosylhydroxylysine-formation]

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